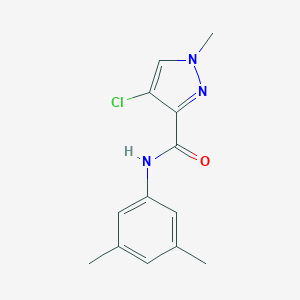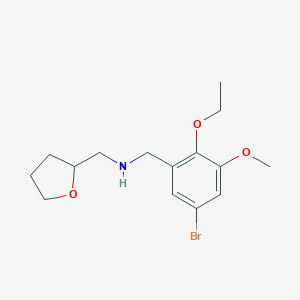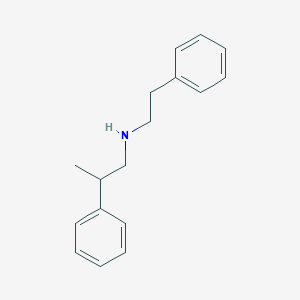
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CDCP and is synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential therapeutic applications in various scientific research studies. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential as an anti-tuberculosis agent.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 activity by 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to have biochemical and physiological effects in various scientific research studies. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential as an anti-tuberculosis agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic applications. The compound has been found to inhibit the growth of cancer cells and has anti-inflammatory properties. Additionally, it has been studied for its potential as an anti-tuberculosis agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its potential as an anti-tuberculosis agent. Additionally, future studies could investigate the use of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves a multistep process that includes the reaction of 4-chloro-3-nitrobenzoic acid with 3,5-dimethylaniline to form 4-chloro-3-(3,5-dimethylphenyl)nitrobenzene. The nitro group is then reduced to an amino group, which is subsequently protected with a tert-butyloxycarbonyl group. The resulting compound is then reacted with ethyl 2-oxo-4-phenylbutyrate to form the pyrazole ring. The tert-butyloxycarbonyl group is then removed to yield 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
Eigenschaften
Produktname |
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C13H14ClN3O |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
4-chloro-N-(3,5-dimethylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-9(2)6-10(5-8)15-13(18)12-11(14)7-17(3)16-12/h4-7H,1-3H3,(H,15,18) |
InChI-Schlüssel |
VIBZCWIUKOJJPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2Cl)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)




![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)

![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)

